MYC degrader 1

CDK4/6 inhibitor resistance MYC-driven cancer pRB1 restoration

Researchers investigating CDK4/6 inhibitor resistance lack tool compounds that functionally reverse it via pRB1 restoration. MYC degrader 1 (A80.2HCl) is the only CRBN-recruiting molecular glue with published evidence of re-sensitizing MYC-high tumors to palbociclib (IC50 reduced from 97.39→10.23 μM in UMUC14). - Complete MYC degradation at 10 nM across 6 solid tumor lines - Orally bioavailable (6 mg/kg p.o. daily), in vivo target-dependence validated - ≥99.61% HPLC purity, soluble in DMSO (100 mg/mL) Procurement advantage: consistent ≥99.61% purity, documented WO 2023/116835 A1 patent coverage, and immediate shipping.

Molecular Formula C32H31ClF3N5O3
Molecular Weight 626.1 g/mol
Cat. No. B15603545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMYC degrader 1
Molecular FormulaC32H31ClF3N5O3
Molecular Weight626.1 g/mol
Structural Identifiers
InChIInChI=1S/C32H31ClF3N5O3/c33-24-3-1-2-21(13-24)22-14-26(32(34,35)36)29(38-17-22)40-10-8-19(9-11-40)15-37-16-20-4-5-25-23(12-20)18-41(31(25)44)27-6-7-28(42)39-30(27)43/h1-5,12-14,17,19,27,37H,6-11,15-16,18H2,(H,39,42,43)
InChIKeyPMUIBOGXXSNZKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MYC Degrader 1 (A80.2HCl) – Compound Identification and Procurement-Relevant Profile for MYC-Targeted Protein Degradation


MYC degrader 1 (compound A80.2HCl, CAS 2946670-96-6) is an orally bioavailable, CRBN-recruiting molecular glue degrader of the c-MYC oncoprotein, with defined additional engagement of GSPT1 [1]. It was identified through a focused library screen of 177 imide-based compounds and demonstrated complete MYC protein degradation at nanomolar concentrations, accompanied by restoration of pRB1 protein levels and re-sensitization of MYC-overexpressing cancer cells to CDK4/6 inhibitors [1]. The compound has a molecular weight of 626.07 Da, molecular formula C32H31ClF3N5O3, and is supplied at ≥99.61% purity (HPLC) as a white to off-white solid, soluble in DMSO at 100 mg/mL . Its patent coverage is described in WO 2023/116835 A1 [1].

Why MYC Degrader 1 Cannot Be Substituted with Other In-Class c-MYC Degraders


Although multiple c-MYC-targeting degraders have emerged—including GT19630/GT19715 (a dual c-Myc/GSPT1 CELMoD), PROTAC c-Myc degrader-1 (Compound A153, a multi-target PROTAC degrading c-MYC, CK1α, GSPT1, and IKZF1/2/3), WBC100 (a CHIP-recruiting molecular glue), and MDEG-541 (a MYC-MAX PROTAC)—these compounds differ fundamentally in degradation mechanism, target selectivity profile, recruited E3 ligase, and, critically, functional pharmacological consequence [1]. MYC degrader 1 is the only degrader for which restoration of pRB1 protein activity and quantitative re-sensitization to CDK4/6 inhibitors has been experimentally demonstrated across multiple solid tumor types, a phenotype mechanistically linked to its MYC–KLHL42–pRB1 axis engagement [1][2]. Substituting MYC degrader 1 with another in-class degrader therefore risks loss of this specific CDK4/6i re-sensitization effect and may introduce confounding degradation of additional off-target proteins that are not degraded by MYC degrader 1. The quantitative evidence below establishes the dimensions on which MYC degrader 1 is meaningfully differentiated for research procurement decisions.

MYC Degrader 1 – Quantitative Comparative Evidence for Scientific Selection


CDK4/6 Inhibitor Re-Sensitization: Palbociclib IC50 Shift in MYC-Overexpressing Cancer Cells

MYC degrader 1 is the only reported c-MYC degrader demonstrated to functionally restore CDK4/6 inhibitor sensitivity through pRB1 protein restoration. At a low concentration of 10 nM with 24 h pre-treatment, MYC degrader 1 significantly reduced the IC50 of palbociclib in T24 bladder cancer cells from 8.37 μM to 3.11 μM (2.7-fold sensitization) and in UMUC14 bladder cancer cells from 97.39 μM to 10.23 μM (9.5-fold sensitization) [1]. This effect is mechanistically coupled to MYC degradation, KLHL42 downregulation, and subsequent pRB1 protein level increase [1]. No equivalent CDK4/6i re-sensitization data exist for GT19630/GT19715, PROTAC c-Myc degrader-1 (A153), WBC100, or MDEG-541 in the peer-reviewed literature [2].

CDK4/6 inhibitor resistance MYC-driven cancer pRB1 restoration

MYC Protein Degradation Potency and Onset Across Solid Tumor Cell Types

MYC degrader 1 achieves complete MYC protein degradation at 10 nM and induces dose-dependent MYC reduction at concentrations of 2–50 nM across bladder, prostate, and breast cancer cell lines [1]. The antiproliferative IC50 range across all tested solid tumor cell lines was 12–78 nM, with MYC degradation confirmed by western blot in T24, C4-2, MDA-MB-231, 22RV1, T47D, and UMUC14 lines at 0–1000 nM [1]. For comparison, GT19630/GT19715 achieved c-Myc degradation with an IC50 of 1.5–1.8 nM in HL-60 leukemia cells (a hematological malignancy context rather than solid tumors) with concomitant GSPT1 degradation [2]. WBC100 demonstrated antiproliferative IC50 values of 16–61 nM in leukemia and pancreatic cancer cell lines but via a CHIP-dependent mechanism rather than CRBN [3]. The ITC-determined binding affinity of MYC degrader 1 for MYC protein was 145 nM [1].

MYC degradation molecular glue CRBN-dependent proteolysis

In Vivo MYC-Dependent Tumor Growth Inhibition with Oral Dosing

MYC degrader 1 demonstrated MYC-dependent in vivo efficacy: oral administration at 6 mg/kg once daily for 7 days significantly inhibited T24 and UMUC14 xenograft tumor growth in mice, while exerting little effect on MYC-knockdown xenograft tumors, confirming on-target MYC-dependent pharmacology [1]. Immunohistochemistry of treated xenografts confirmed marked reduction in MYC protein levels [1]. In a 30-day combination study, MYC degrader 1 (6 mg/kg, i.g., once daily) enhanced the tumor growth inhibitory effect of palbociclib in T24 xenograft mice [2]. GT19630 demonstrated in vivo tumor regression at 0.3 mg/kg/bid in HL-60 xenografts with dual c-Myc/GSPT1 degradation [3]. WBC100 showed efficacy in multiple xenograft models but via a different degradation modality (CHIP, not CRBN) [4]. No other MYC degrader has published MYC-dependent in vivo selectivity evidence (differential effect in MYC-high vs MYC-low tumors).

xenograft model MYC-dependent tumor growth oral bioavailability

Oral Bioavailability with Demonstrated Tumor Accumulation in Mouse Pharmacokinetics

MYC degrader 1 was orally administered and its in vivo pharmacokinetics were assessed using a rhodamine B-labeled tracer. The compound demonstrated clear accumulation in tumor tissue and was eliminated from organs after 36 hours [1]. A preliminary toxicity assessment in BALB/c mice revealed no significant adverse effects on body weight, liver function, kidney function, or other major organs [1]. Among comparator MYC degraders, WBC100 is also orally active but operates through the CHIP ubiquitin ligase pathway, not CRBN, with Phase I clinical data showing a tolerable safety profile in advanced solid tumors [2]. GT19630/GT19715 is orally active (0.3 mg/kg/bid dosing) in preclinical models but tumor accumulation kinetics have not been specifically reported [3]. MDEG-541 lacks published oral bioavailability data [4].

oral pharmacokinetics tumor accumulation in vivo PK

Transcriptomic Synergy of MYC Degrader 1 with CDK4/6 Inhibitor Palbociclib

RNA-sequencing analysis of T24 bladder cancer cells treated with MYC degrader 1 and palbociclib individually or in combination revealed that the combination induced more profound downregulation of both MYC and E2F downstream target genes than either single agent [1]. Critically, a subset of 1609 genes was downregulated only by the combination treatment and not by either drug alone, demonstrating transcriptome-level synergy [1]. This gene-set-level evidence of combination-specific transcriptional reprogramming has not been reported for any other MYC degrader in combination with CDK4/6 inhibitors. GT19630/GT19715 combination studies have not been published; WBC100 transcriptomic analyses have focused on single-agent effects [2][3].

RNA-seq transcriptomics drug combination synergy MYC/E2F target genes

MYC Degrader 1 – Evidence-Backed Research Application Scenarios for Procurement Decision-Making


Elucidating MYC-Driven CDK4/6 Inhibitor Resistance Mechanisms in Bladder, Prostate, and Breast Cancer

MYC degrader 1 is the only tool compound with demonstrated capacity to reverse CDK4/6 inhibitor resistance through pRB1 restoration. At 10 nM, it reduces palbociclib IC50 from 8.37 μM to 3.11 μM in T24 cells and from 97.39 μM to 10.23 μM in UMUC14 cells [1]. Researchers studying the MYC–KLHL42–pRB1 axis and intrinsic CDK4/6i resistance should prioritize MYC degrader 1 over other MYC degraders that lack this functional re-sensitization phenotype.

In Vivo Preclinical Studies Requiring Oral MYC Degrader with Tumor-Selective Efficacy

MYC degrader 1 at 6 mg/kg p.o. daily inhibits MYC-high xenograft tumor growth with minimal effect on MYC-low tumors, providing the only MYC degrader with published isogenic in vivo target-dependence data [1]. Its demonstrated oral bioavailability, tumor accumulation, and favorable preliminary toxicity in mice make it suitable for oral dosing regimens in xenograft and syngeneic tumor models where MYC-dependent pharmacology must be validated.

Combination Therapy Transcriptomic Studies with CDK4/6 Inhibitors

The unique 1609-gene combination-specific transcriptomic downregulation signature provides a rich dataset for mechanistic studies of CDK4/6i + MYC degrader synergy [1]. Researchers conducting RNA-seq, ChIP-seq, or proteomic analyses to identify downstream effectors of the MYC–E2F transcriptional program under combination therapy should select MYC degrader 1 as the reference compound for this combination paradigm.

CRBN-Dependent MYC Degradation in Solid Tumor Cell Line Panels

MYC degrader 1 has been validated for MYC degradation across 6 solid tumor cell lines (T24, C4-2, MDA-MB-231, 22RV1, T47D, UMUC14) with complete degradation at 10 nM and an antiproliferative IC50 range of 12–78 nM [1]. It is the preferred CRBN-recruiting molecular glue for studies requiring degradation across bladder, prostate, and breast cancer contexts, where other MYC degraders (GT19630 optimized in leukemia, WBC100 via CHIP) either lack solid tumor data or recruit a different E3 ligase.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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